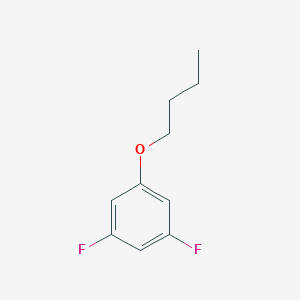

1-Butoxy-3,5-difluorobenzene

Descripción general

Descripción

1-Butoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2O . It has a molecular weight of 186.198 g/mol .

Synthesis Analysis

The synthesis of 1-Butoxy-3,5-difluorobenzene could potentially involve electrophilic aromatic substitution . A continuous-flow double diazotization method has been reported for the synthesis of m-difluorobenzene, which could be a similar process for 1-Butoxy-3,5-difluorobenzene .Molecular Structure Analysis

The molecular structure of 1-Butoxy-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and a butoxy group attached .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Ultrasound-Assisted Synthesis : 1-Butoxy-4-nitrobenzene, closely related to 1-Butoxy-3,5-difluorobenzene, was synthesized using ultrasound-assisted organic solvent conditions, catalyzed by a new multi-site phase-transfer catalyst. This approach notably enhanced the reaction's efficiency compared to traditional methods without ultrasound (Harikumar & Rajendran, 2014).

Materials and Chemical Properties

Intermolecular Interactions and Crystal Structure : Studies have revealed the nuanced intermolecular interactions in similar fluoroaromatic compounds like 1,2,3,5-tetrafluorobenzene, highlighting the role of C–H⋯F–C hydrogen bonding and short F⋯F separations in determining the crystal structure. These findings underscore the complex interaction forces in such molecules, which could be pertinent to 1-Butoxy-3,5-difluorobenzene as well (Thakur et al., 2010).

Energy Storage and Battery Technology

Overcharge Protection in Batteries : Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), structurally related to 1-Butoxy-3,5-difluorobenzene, have been explored for their potential in enhancing the safety of lithium-ion batteries through overcharge protection. Such additives can prevent battery overcharge by acting as redox shuttles, stabilizing the energy storage system (Zhang et al., 2010).

Environmental and Biodegradation Studies

Biodegradation of Fluoroaromatic Compounds : Research has delved into the biodegradation of difluorobenzenes, compounds related to 1-Butoxy-3,5-difluorobenzene, assessing the microbial degradation capabilities of specific bacterial strains. Understanding the biodegradation pathways of such compounds is crucial for evaluating their environmental impact and potential bioremediation strategies (Moreira et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-butoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOWXCOJMHANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597351 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3,5-difluorobenzene | |

CAS RN |

123843-64-1 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)